5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid

Description

Molecular Architecture and Functional Group Analysis

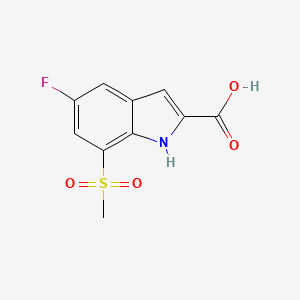

The molecular structure of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid is characterized by a bicyclic indole core system with strategically positioned substituents that significantly influence its chemical properties and reactivity patterns. The compound possesses the molecular formula C10H8FNO4S and exhibits a molecular weight of 257.24 grams per mole, indicating a relatively compact yet functionally rich molecular architecture.

The indole ring system serves as the fundamental structural framework, consisting of a fused benzene and pyrrole ring arrangement that provides both aromatic stability and nucleophilic sites for chemical interactions. The presence of the nitrogen atom within the pyrrole ring introduces electron-donating characteristics while simultaneously creating opportunities for hydrogen bonding interactions through the indole nitrogen-hydrogen bond.

Three distinct functional groups are strategically positioned on the indole framework, each contributing unique chemical properties to the overall molecular behavior. At position 5 of the indole ring, a fluorine atom introduces significant electronegativity and steric effects, altering the electron density distribution across the aromatic system. The fluorine substitution enhances the compound's stability while potentially improving its bioavailability characteristics through favorable lipophilic-hydrophilic balance modifications.

The methylsulfonyl group positioned at the 7-position represents a highly polar and electron-withdrawing substituent that dramatically influences the compound's solubility profile and reactivity patterns. This sulfonyl functional group contains sulfur in its highest oxidation state, creating a strongly electron-deficient center that affects the entire molecular electronic distribution. The methylsulfonyl moiety also introduces significant steric bulk that influences conformational preferences and intermolecular interactions.

The carboxylic acid functionality located at position 2 of the indole ring provides both acidic properties and hydrogen bonding capabilities. This carboxyl group serves as a critical site for chemical derivatization and contributes substantially to the compound's water solubility characteristics. The proximity of the carboxylic acid to the indole nitrogen creates potential for intramolecular interactions that may stabilize specific conformational arrangements.

Properties

IUPAC Name |

5-fluoro-7-methylsulfonyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO4S/c1-17(15,16)8-4-6(11)2-5-3-7(10(13)14)12-9(5)8/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCWFIMFLBFIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C2C(=CC(=C1)F)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382246 | |

| Record name | 5-Fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-87-6 | |

| Record name | 5-Fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fischer Indole Synthesis-Based Approach

Step 1: Indole Core Formation

The Fischer indole synthesis is a classical method to construct the indole nucleus. It involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions, often using methanesulfonic acid (MsOH) as a catalyst in methanol under reflux. This method yields indole derivatives with good efficiency.Step 2: Introduction of Methylsulfonyl Group

The methylsulfonyl group at the 7-position can be introduced by oxidation of a methylthio substituent or direct sulfonylation using reagents such as methanesulfonyl chloride or via oxidation of methylsulfide intermediates using oxidants like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).Step 3: Fluorination

Selective fluorination at the 5-position is achieved either by starting with a fluorinated aromatic precursor or by electrophilic fluorination of the indole ring using fluorinating agents. The fluorine atom is introduced prior to or after the sulfonylation step depending on the synthetic route.Step 4: Carboxylation

The carboxylic acid group at the 2-position is typically introduced by hydrolysis of ester intermediates or by direct carboxylation reactions. For example, ethyl esters of indole-2-carboxylates can be hydrolyzed under basic conditions (e.g., sodium hydroxide in methanol-water) to yield the free acid.

Hemetsberger–Knittel Indole Synthesis

This method involves the condensation of methyl 2-azidoacetate with substituted benzaldehydes to form azidocinnamate intermediates, which upon thermolysis and electrophilic cyclization yield indole-2-carboxylates. This approach allows regioselective synthesis of substituted indole-2-carboxylates, including fluorinated and sulfonylated derivatives.

Optimization of reaction conditions such as temperature, stoichiometry, and concentration is critical to maximize yield and control regioselectivity between 5- and 7-substituted isomers.

Coupling and Functional Group Transformations

Coupling reactions using reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and bases such as N,N-diisopropylethylamine in anhydrous DMF facilitate the formation of amide or ester derivatives from indole-2-carboxylic acids, which can be further transformed into the target compound.

Oxidation and reduction reactions are employed to convert sulfide groups to sulfone (methylsulfonyl) or vice versa, using oxidants like H2O2 or reducing agents such as lithium aluminum hydride (LiAlH4).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fischer indole synthesis | Methanesulfonic acid, MeOH, reflux | 70-85 | Efficient indole core formation |

| Sulfonylation/oxidation | Methanesulfonyl chloride or methylthio oxidation with H2O2 or KMnO4 | 60-80 | Conversion to methylsulfonyl group |

| Fluorination | Electrophilic fluorinating agents or fluorinated precursors | Variable | Selective fluorination at 5-position |

| Ester hydrolysis (carboxylation) | NaOH in methanol-water, room temperature to reflux | 85-95 | Conversion of ester to carboxylic acid |

| Hemetsberger–Knittel synthesis | Methyl 2-azidoacetate, substituted benzaldehyde, thermolysis | 50-75 | Regioselective indole-2-carboxylate synthesis |

Studies have shown that the Hemetsberger–Knittel synthesis provides a versatile route to indole-2-carboxylates with control over substitution patterns, which is crucial for obtaining 5-fluoro-7-(methylsulfonyl) derivatives.

The choice of oxidizing agent and reaction conditions significantly affects the sulfonylation step's efficiency and selectivity.

Fluorination strategies benefit from starting with fluorinated aromatic precursors to avoid harsh fluorination conditions that may degrade sensitive functional groups.

Hydrolysis of ester intermediates under mild basic conditions ensures high yields of the carboxylic acid without decomposition.

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Fischer Indole Synthesis | Acid-catalyzed ring formation, sulfonylation | Well-established, scalable | May require multiple steps for fluorination and sulfonylation |

| Hemetsberger–Knittel Synthesis | Azide condensation and thermolysis | Regioselective, good yields | Requires careful control of reaction conditions |

| Functional Group Transformations | Oxidation/reduction, ester hydrolysis | Versatile for modifying substituents | Sensitive to reaction conditions and reagents |

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or sulfonyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Antiviral Applications

One of the primary applications of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid is its role as a scaffold for developing inhibitors of HIV-1 integrase, an essential enzyme for viral replication. Recent studies have demonstrated that derivatives of indole-2-carboxylic acid, including this compound, exhibit significant inhibitory activity against HIV-1 integrase.

Key Findings:

- Inhibition Mechanism : The compound binds effectively to the active site of integrase by chelating magnesium ions, which are crucial for the enzyme's activity. Structural optimizations have led to derivatives with improved IC50 values, indicating enhanced potency against HIV-1 integrase .

- Structural Modifications : The introduction of hydrophobic groups at specific positions on the indole core has been shown to increase binding affinity and inhibitory potency. For instance, modifications at the C3 position significantly improved interaction with the enzyme's hydrophobic cavity .

Anticancer Potential

This compound is also being investigated for its anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for targeting various tumors.

Case Studies:

- Kinase Inhibition : Research indicates that derivatives of this compound can inhibit mutant forms of the KIT kinase, which is often implicated in gastrointestinal stromal tumors (GISTs). These inhibitors show promise in overcoming resistance seen with traditional therapies .

- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties across species, which is essential for its development as a therapeutic agent. Its efficacy has been demonstrated in preclinical models, highlighting its potential for further clinical investigation .

Synthesis and Structural Analysis

The synthesis of this compound involves several steps that include:

- Formation of the indole core,

- Introduction of the fluorine and methylsulfonyl groups,

- Carboxylation at the 2-position.

Synthetic Pathway Overview:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Indole precursor + reagents | Formation of indole core |

| 2 | Halogenation | Fluorinating agent | Introduction of fluorine |

| 3 | Sulfonation | Methylsulfonyl chloride | Addition of methylsulfonyl group |

| 4 | Carboxylation | Carboxylic acid source | Final product formation |

Mechanism of Action

The mechanism of action of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the methylsulfonyl group can influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1. Physicochemical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid | 849035-87-6 | C₁₀H₈FNO₄S | 257.24 | F (5), SO₂CH₃ (7), COOH (2) |

| 5-Fluoro-1H-indole-7-carboxylic acid | 11693994 | C₉H₆FNO₂ | 195.15 | F (5), COOH (7) |

| 5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid | - | C₁₀H₅BrF₃NO₂ | 330.06 | Br (5), CF₃ (7), COOH (2) |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 16381-48-9 | C₁₀H₈ClNO₂ | 225.63 | Cl (7), CH₃ (3), COOH (2) |

| Ethyl 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate | 849035-86-5 | C₁₂H₁₂FNO₄S | 285.30 | F (5), SO₂CH₃ (7), COOEt (2) |

Research Findings and Implications

- Electronic Effects : The methylsulfonyl group in this compound significantly increases acidity at position 2 compared to methyl or methoxy analogues (e.g., 7-Methoxy-1H-indole-3-carboxylic acid, CAS: 128717-77-1) .

- Toxicity Profiles : Chlorinated derivatives (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit higher acute toxicity (OSHA HCS Category 4) compared to fluorinated counterparts .

- Synthetic Utility : The ethyl ester derivative (CAS: 849035-86-5) is a key intermediate for amide formation, as demonstrated in the synthesis of 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide .

Biological Activity

5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid (FMICA) is a synthetic compound belonging to the indole family, characterized by its unique structural features, including a fluorine atom at the 5-position and a methylsulfonyl group at the 7-position. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Molecular Formula: C₁₀H₈FNO₄S

Molecular Weight: 257.24 g/mol

CAS Number: 849035-87-6

Melting Point: 270–272 °C (dec.)

The synthesis of FMICA typically involves several steps, including fluorination, sulfonylation, and carboxylation. The fluorine atom enhances the compound's binding affinity to biological targets, while the methylsulfonyl group influences its solubility and metabolic stability .

FMICA's biological activity is primarily attributed to its interaction with various molecular targets within cells. The presence of the fluorine atom can enhance binding to enzymes or receptors, potentially leading to increased efficacy in therapeutic applications. The methylsulfonyl group may also play a role in modulating the compound's pharmacokinetics and bioavailability .

Anticancer Properties

Recent studies have demonstrated that FMICA exhibits significant anticancer activity across various cancer cell lines. For instance:

- Cell Lines Tested: MDA-MB-231 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).

- Mechanism of Action: FMICA has been shown to induce apoptosis in cancer cells by enhancing caspase-3 activity and causing cell cycle arrest in the G2/M phase .

Table 1: Anticancer Activity of FMICA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Induces apoptosis, caspase activation |

| HCT116 | 5 | Cell cycle arrest in G2/M phase |

| HepG2 | 8 | Apoptosis induction |

Antimicrobial Activity

In addition to its anticancer properties, FMICA has been evaluated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled .

Case Studies

A notable study involving FMICA focused on its efficacy against breast cancer cells (MDA-MB-231). The research indicated that treatment with FMICA resulted in significant morphological changes in the cells and enhanced apoptotic markers at concentrations as low as 1 µM. This suggests that FMICA could serve as a promising candidate for further development as an anticancer agent .

Another investigation assessed FMICA's potential as an antimicrobial agent against common pathogens. While detailed results are pending, initial findings indicate that FMICA may disrupt bacterial cell wall synthesis, leading to cell lysis .

Comparison with Related Compounds

FMICA's unique structure allows it to exhibit distinct biological activities compared to similar compounds:

Table 2: Comparison of Biological Activities

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 5-Fluoroindole-2-carboxylic acid | Moderate | Low |

| 7-Methylsulfonylindole-2-carboxylic acid | Low | Moderate |

| FMICA | High | Moderate |

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via modified Fischer indole synthesis , involving cyclization of phenylhydrazine derivatives with carbonyl precursors under acidic conditions (e.g., POCl₃/DMF) . Key optimization steps include:

- Temperature control (0–5°C for lithiation steps, reflux for formylation) to minimize side reactions.

- Use of methylsulfonyl chloride for sulfonation at position 7, requiring anhydrous conditions .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How should researchers characterize this compound’s structure and purity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine at position 5, methylsulfonyl at position 7) using coupling constants and chemical shifts (δ ~160–165 ppm for carboxylic acid in DMSO-d₆) .

- HRMS : Verify molecular weight (C₁₀H₈FNO₄S; 257.24 g/mol) with <2 ppm error .

- Chromatography : HPLC (C18 column, acetonitrile/water) to assess purity (>98%) .

Q. What are the stability considerations for long-term storage?

- Methodological Answer :

- Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the methylsulfonyl group .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products (e.g., decarboxylation or sulfonate hydrolysis) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for functionalization .

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives with predicted binding affinities <–8 kcal/mol .

- Example: Fluorine’s electron-withdrawing effect at position 5 enhances hydrogen bonding with catalytic lysine residues in kinase inhibitors .

Q. How to resolve contradictions in reported toxicity data for indole derivatives?

- Methodological Answer :

- In vitro Assays : Compare cytotoxicity (IC₅₀) across cell lines (e.g., HepG2 vs. HEK293) to assess tissue-specific effects .

- Metabolic Profiling : Use LC-MS to identify reactive metabolites (e.g., epoxide intermediates) that may explain discrepancies in mutagenicity .

- Note: Current data classify this compound as non-carcinogenic (IARC/OSHA), but impurities (e.g., unreacted sulfonyl chlorides) may skew results .

Q. What strategies mitigate low solubility in aqueous buffers during biological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without disrupting cell viability .

- pH Adjustment : Deprotonate the carboxylic acid group (pH > 6.5) to improve solubility, confirmed by UV-Vis spectroscopy at 280 nm .

Key Research Gaps & Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.